

Application Notes and Protocols: BRD5529

Solubility Profile

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Compound of Interest

Compound Name: BRD5529

Cat. No.: B606353

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility characteristics of **BRD5529**, a selective inhibitor of the CARD9-TRIM62 protein-protein interaction. The provided data and protocols are intended to guide researchers in the effective use of **BRD5529** in a variety of experimental settings.

Solubility of BRD5529

BRD5529 exhibits high solubility in Dimethyl Sulfoxide (DMSO). For aqueous-based solutions and in vivo studies, co-solvent systems are necessary to achieve the desired concentration. It is important to note that the hygroscopic nature of DMSO can affect the solubility of the product; therefore, using a fresh, unopened vial of DMSO is recommended for preparing stock solutions[1].

Table 1: Solubility of **BRD5529** in Various Solvents

Solvent/System	Solubility	Molar Concentration (mM)	Remarks
DMSO	125 mg/mL[1][2][3]	268.51 mM[1][2][3]	Ultrasonic treatment may be required to fully dissolve the compound[1][2].
DMSO	250 mg/mL[4]	537.01 mM[4]	Heating to 37°C and sonication can aid dissolution[4].
DMSO	10 mM	-	As stated by another supplier[5].
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL[1][3]	≥ 4.47 mM[1][3]	Results in a clear solution suitable for in vivo applications[1][3].
10% DMSO, 90% (20% SBE-β-CD in saline)	≥ 2.08 mg/mL[3]	≥ 4.47 mM[3]	Forms a clear solution[3].
10% DMSO, 90% corn oil	≥ 2.08 mg/mL[3]	≥ 4.47 mM[3]	Forms a clear solution[3].
0.5% CMC-Na/saline water	20 mg/mL[3]	42.96 mM[3]	Forms a suspended solution; requires ultrasonic treatment[3].

Experimental Protocols

Protocol 1: Preparation of a 10 mM BRD5529 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **BRD5529** in DMSO, a common starting point for in vitro assays.

Materials:

- **BRD5529** (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Sonicator (optional)
- Sterile microcentrifuge tubes or vials

Procedure:

- Calculate the required mass of **BRD5529**: Based on a molecular weight of 465.54 g/mol , to prepare 1 mL of a 10 mM stock solution, 4.655 mg of **BRD5529** is required.
- Weigh **BRD5529**: Accurately weigh the calculated amount of **BRD5529** powder and place it into a sterile vial.
- Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
- Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes[1][2]. Gentle heating to 37°C can also aid in dissolution[4].
- Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol 2: General Kinetic Solubility Assay (Turbidimetric Method)

This protocol provides a general method for determining the kinetic solubility of a compound like **BRD5529** in an aqueous buffer, which is crucial for early drug discovery screening.

Materials:

- **BRD5529** DMSO stock solution (e.g., 10 mM)
- Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- 96-well microtiter plates (clear bottom)
- Plate reader with turbidimetric or nephelometric measurement capabilities
- Multichannel pipette

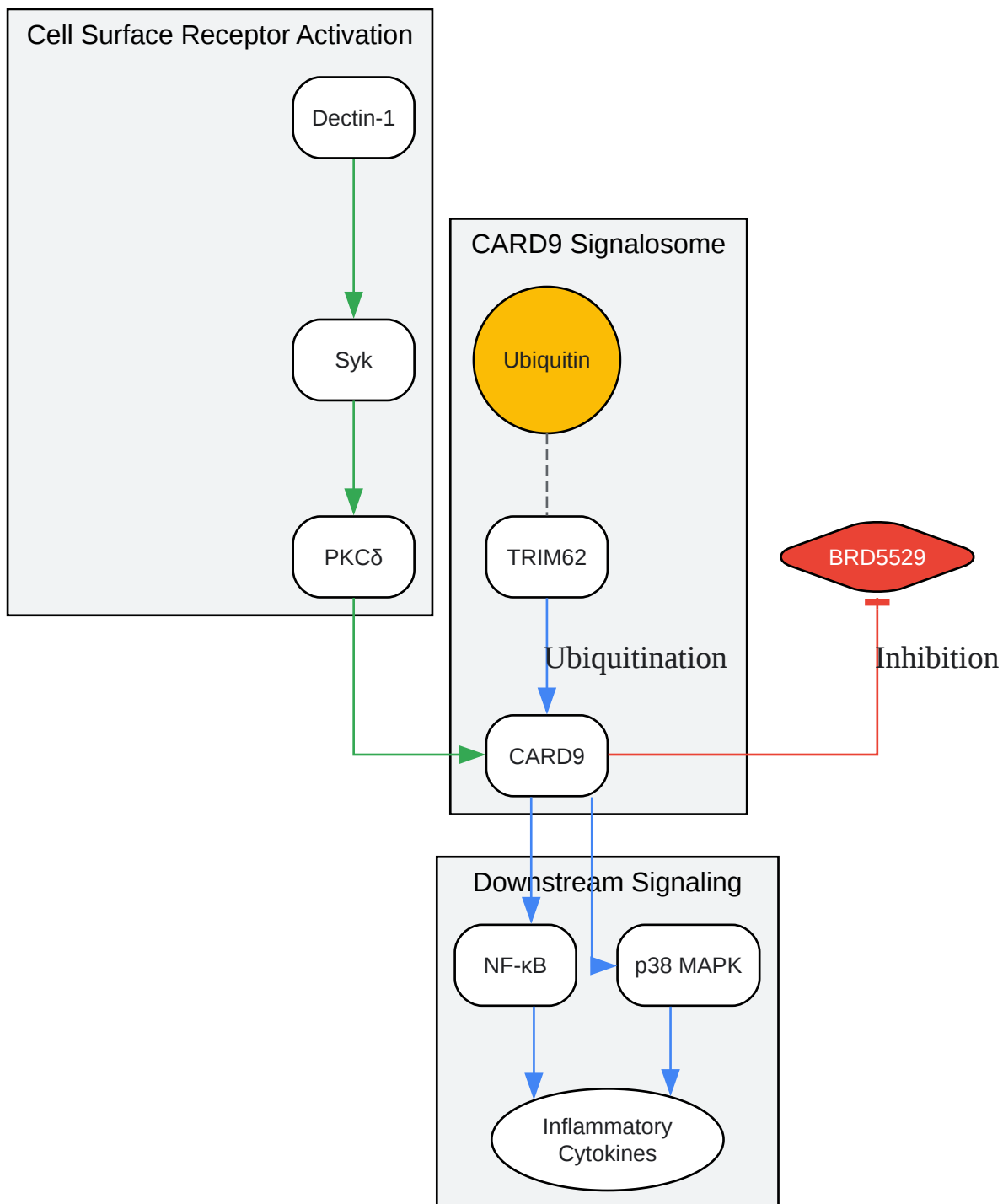
Procedure:

- Prepare serial dilutions: In a 96-well plate, prepare a serial dilution of the **BRD5529** DMSO stock solution.
- Add to buffer: Transfer a small, fixed volume (e.g., 2 μ L) of each DMSO stock concentration to a new 96-well plate.
- Add aqueous buffer: Rapidly add the aqueous buffer to each well to achieve the final desired concentrations of **BRD5529**. The final DMSO concentration should be kept low (typically $\leq 1\%$) to minimize its effect on solubility.
- Incubate and mix: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours)[6].
- Measure turbidity: Measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.
- Data analysis: The concentration at which a significant increase in turbidity is observed compared to the buffer control indicates the kinetic solubility limit of the compound.

BRD5529 Signaling Pathway

BRD5529 is a selective inhibitor of the CARD9-TRIM62 protein-protein interaction. It directly binds to CARD9, preventing its ubiquitination by the E3 ubiquitin ligase TRIM62. This disruption inhibits downstream signaling cascades, including the activation of NF- κ B and p38 MAPK, which are involved in inflammatory responses.

BRD5529 Mechanism of Action

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Caption: **BRD5529** inhibits the CARD9-TRIM62 interaction, blocking downstream inflammatory signaling.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. glpbio.com [glpbio.com]
- 5. BRD5529 | CARD9-TRIM62 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
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